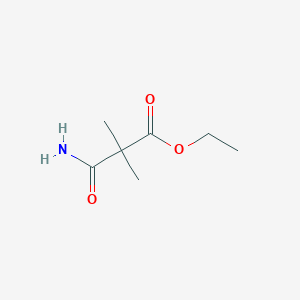

Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate

描述

Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate, also known as EDMAOP, is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. EDMAOP is a cyclic compound composed of an ethyl group, an amino group, two methyl groups, and an oxo group. It has a molecular formula of C7H15NO3 and a molecular weight of 165.21 g/mol. EDMAOP has a melting point of 57-58 °C and a boiling point of 167-168 °C. This compound is of particular interest due to its ability to act as a catalyst in various chemical reactions.

科学研究应用

Spectroscopic and Diffractometric Characterization A study on polymorphic forms of a similar investigational pharmaceutical compound highlighted the use of spectroscopic and diffractometric techniques for characterization. These forms presented challenges for analytical and physical characterization due to their very similar spectra and diffraction patterns. The study utilized capillary powder X-ray diffraction (PXRD), solid-state nuclear magnetic resonance (SSNMR), and molecular spectroscopic methods including infrared, Raman, UV–visible, and fluorescence spectroscopy to characterize the subtle structural differences between the polymorphic forms (Vogt et al., 2013).

Quantitative Bioanalytical Method Development Another research developed a rapid and selective RP-HPLC bioanalytical method for quantitative measurement of a molecule with potent acetylcholinesterase inhibition property. This method, validated following USFDA guidelines, aimed at drug development and in vitro metabolite identification. The method's accuracy, precision, and recovery rates were rigorously tested, demonstrating its efficacy for quantitative analysis and stability assessment in human plasma (Nemani et al., 2018).

Synthetic Route Development Research into the oxidative dehydrobromination of certain compounds to synthesize quinoxalyl aryl ketones showcased a synthetic application involving ethyl 3-aryl-3-bromo-2-oxopropanoates. This study represents an efficient synthetic route leveraging specific chemical reactions for the creation of complex organic molecules (Gorbunova & Mamedov, 2006).

Chemoselectivity in Reactions Further investigations on ethyl 3-alkyl(arylmethyl)amino-2-diazo-3-oxopropanoates revealed N-substituent-controlled chemoselectivity between the intramolecular Buchner reaction and aliphatic 1,4-C-H insertion under copper catalysis. This study highlights the influence of steric effects on reaction pathways, enhancing the selectivity for specific chemical transformations (Liu et al., 2017).

安全和危害

Ethyl 3-amino-3-oxopropanoate may cause skin irritation and may be harmful if absorbed through the skin . Ingestion may cause irritation of the digestive tract and may be harmful if swallowed . Inhalation may cause respiratory tract irritation and may be harmful if inhaled . The toxicological properties of this substance have not been fully investigated .

属性

IUPAC Name |

ethyl 3-amino-2,2-dimethyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4-11-6(10)7(2,3)5(8)9/h4H2,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYQHQNDYBZQJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20727904 | |

| Record name | Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate | |

CAS RN |

81891-82-9 | |

| Record name | Ethyl 3-amino-2,2-dimethyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

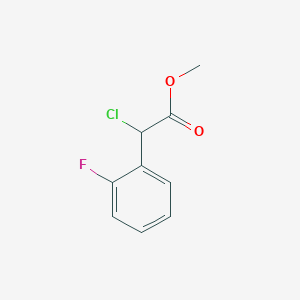

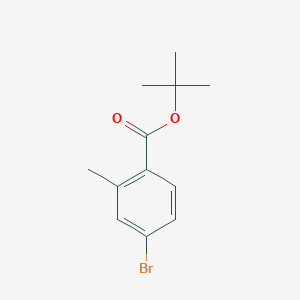

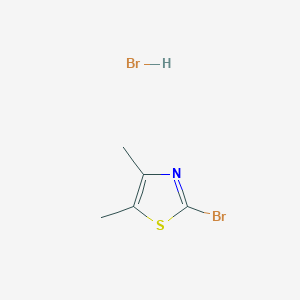

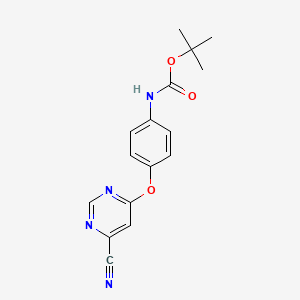

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442129.png)

![3-(3-Fluoro-5-hydroxyphenyl)-6,8-dioxabicyclo[3.2.1]octan-3-OL](/img/structure/B1442132.png)